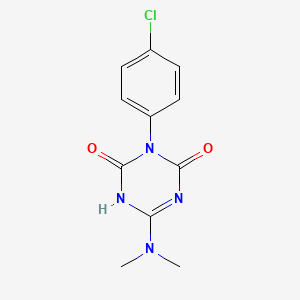
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 4-chlorophenyl isocyanate with dimethylamine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,3,5-triazine-2,4-dione: Lacks the dimethylamino group.
6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the chlorophenyl group.
3-(4-Methylphenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
3-(4-Chlorophenyl)-6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity and specificity in various applications.
Properties
CAS No. |
51235-31-5 |
|---|---|
Molecular Formula |
C11H11ClN4O2 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H11ClN4O2/c1-15(2)9-13-10(17)16(11(18)14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,17,18) |
InChI Key |
HBJIRADEHHHZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


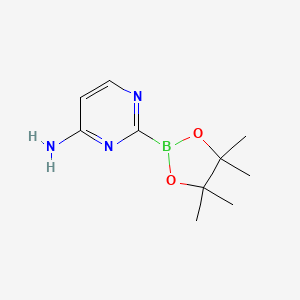
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
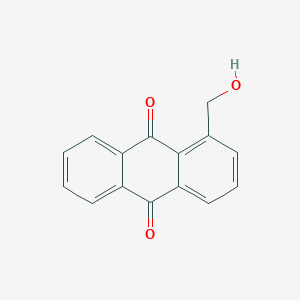
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
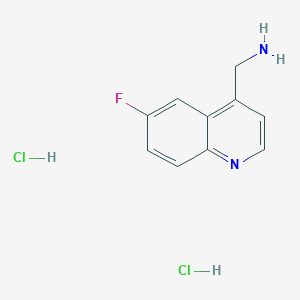
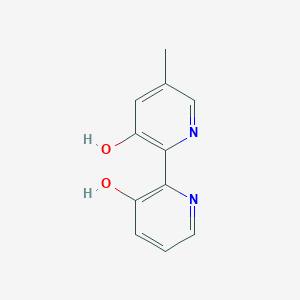
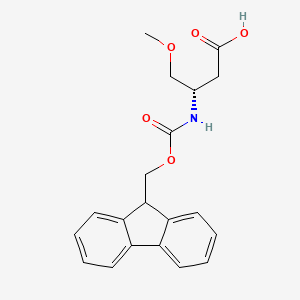
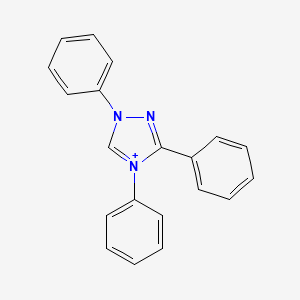
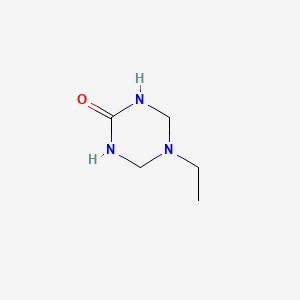
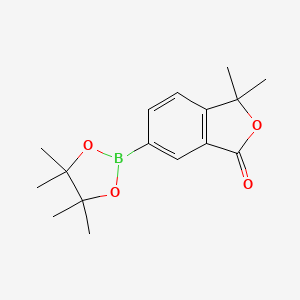
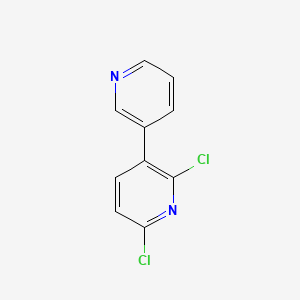
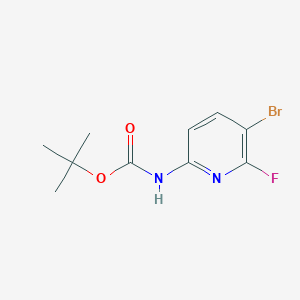
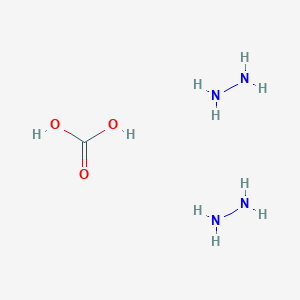
![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
